molecular formula C21H19N3 B2494714 2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole CAS No. 685107-99-7

2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole

Cat. No.: B2494714
CAS No.: 685107-99-7
M. Wt: 313.404
InChI Key: BPFAKDVJWAVMLB-DHZHZOJOSA-N
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Description

1,4-Dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core substituted with methyl groups at positions 2 and 4 and an (E)-3-phenylprop-2-enyl chain at position 3. Pyrimido[1,2-a]benzimidazoles are pharmacologically significant due to their structural resemblance to bioactive benzimidazole and azolo[1,5-a]pyrimidine scaffolds, which confer diverse biological activities such as antiproliferative, antiparasitic, and hypotensive effects . The compound’s synthetic versatility allows for strategic modifications to enhance activity or selectivity, making it a promising candidate for drug development.

Properties

IUPAC Name

2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3/c1-15-18(12-8-11-17-9-4-3-5-10-17)16(2)24-20-14-7-6-13-19(20)23-21(24)22-15/h3-11,13-14H,12H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFAKDVJWAVMLB-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC3=CC=CC=C3N12)C)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC2=NC3=CC=CC=C3N12)C)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole typically involves the reaction of 2-aminobenzimidazole with appropriate aldehydes or ketones under specific conditions. One common method includes the use of 1,4-dioxane as a solvent and triethylamine as a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

2,4-Dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit potent activity against a range of pathogens. For instance, studies have shown that certain benzimidazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The potential of 2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole as an antimicrobial agent could be evaluated through similar methodologies used for its analogs .

Anticancer Properties

The anticancer potential of benzimidazole derivatives is well-documented. Compounds in this category have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound may exhibit similar mechanisms of action, potentially targeting specific pathways involved in cancer progression. Studies on related compounds have reported significant cytotoxicity against cancer cells, warranting further investigation into its therapeutic applications .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Benzimidazole derivatives have been explored for their anti-inflammatory effects, which can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. The application of this compound in this domain could provide insights into new treatments for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of benzimidazole derivatives. Variations in the substituents on the benzimidazole core can significantly influence biological activity. For example, modifications at the 1 and 2 positions of the benzimidazole ring often enhance antimicrobial and anticancer activities. Future studies on this compound should focus on synthesizing analogs with different substituents to explore their SAR and optimize therapeutic efficacy .

Case Studies

Several case studies highlight the effectiveness of benzimidazole derivatives:

  • Antibacterial Efficacy : A study demonstrated that a series of benzimidazole derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The most potent compound showed an MIC value lower than standard antibiotics like cefadroxil, suggesting a promising alternative for treating bacterial infections .
  • Anticancer Activity : Another investigation focused on a novel benzimidazole derivative that showed selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies with fewer side effects .
  • Anti-inflammatory Studies : Research has indicated that certain benzimidazole derivatives can effectively reduce inflammation in animal models by inhibiting key inflammatory mediators. This opens avenues for treating conditions like arthritis and other inflammatory disorders using compounds similar to this compound .

Mechanism of Action

The mechanism of action of 2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Key Observations :

  • In contrast, fluorophenyl or cyano groups improve antiparasitic or antiproliferative activity but may reduce selectivity .
  • Synthetic Efficiency: Traditional methods (e.g., multicomponent reactions ) are being supplanted by eco-friendly protocols, such as GuHCl-catalyzed microwave synthesis or ZnO@SO3H@Tropine catalysis , which offer higher yields and reduced reaction times.
Physicochemical and Electronic Properties
  • Electronic Effects: DFT studies of pyrimido[1,2-a]benzimidazoles reveal that electron-withdrawing groups (e.g., cyano, fluoro) stabilize the HOMO-LUMO gap, enhancing reactivity . The target compound’s methyl and arylvinyl groups likely increase hydrophobicity, improving membrane permeability.
  • Fluorinated Analogues : Fluorine substitution enhances metabolic stability and bioavailability, as seen in 3-fluoro- and 3,5-difluorophenyl derivatives .

Biological Activity

2,4-Dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole is a synthetic compound belonging to the class of pyrimidobenzimidazoles. This compound exhibits a complex structure that integrates a pyrimidine and benzimidazole moiety, which has been associated with various biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N5O2C_{21}H_{25}N_5O_2 with a molecular weight of 379.5 g/mol. The compound features a dimethyl group and a phenylpropene side chain that contribute to its unique pharmacological profile.

Anticancer Properties

Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, as anticancer agents. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Caspase Activation : The compound has been shown to activate caspases in tumor cells, leading to programmed cell death. This was evidenced in studies where exposure to similar benzimidazole derivatives resulted in significant apoptosis in hypoxic conditions .
  • DNA Damage Induction : The ability of the compound to cause DNA damage has been evaluated using assays such as the EpiQuick in situ DNA damage assay. Results indicated that certain derivatives exhibited potent DNA-damaging effects, making them potential candidates for further development as chemotherapeutic agents .
  • Inhibition of Hypoxia-Inducible Factor (HIF) : Compounds within this class have demonstrated the ability to inhibit HIF1, which plays a crucial role in tumor growth under hypoxic conditions. This mechanism suggests that these compounds could be particularly effective against solid tumors characterized by low oxygen levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

  • Substituents on the Benzimidazole Ring : Variations in substituents on the benzimidazole core can significantly affect anticancer activity. Compounds with electron-donating groups tend to exhibit enhanced potency against various cancer cell lines .

Case Studies

A variety of studies have been conducted to evaluate the biological activity of related benzimidazole derivatives:

StudyCompoundIC50 (μM)Biological Activity
1a40High apoptosis induction
2b479.5Moderate cytotoxicity
345JAK3 inhibition

These studies illustrate the diverse biological activities associated with compounds in this class and suggest that structural modifications can lead to significant variations in potency and mechanism.

Q & A

What are the standard synthetic methodologies for preparing pyrimido[1,2-a]benzimidazole derivatives, and how do they apply to this compound?

Level : Basic
Methodological Answer :
The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, as demonstrated for related imidazo[1,2-a]pyrimidines . For the target compound, a multicomponent reaction (MCR) strategy is advantageous. For example, one-pot MCRs using heterocyclic ketene aminals or enamines with aldehydes and nitromethylene intermediates can yield pyrido[1,2-a]benzimidazoles with high purity and minimal work-up . Key steps include optimizing solvent systems (e.g., DMF under reflux) and stoichiometry to incorporate the (E)-3-phenylprop-2-enyl substituent .

How can researchers address challenges in optimizing reaction yields for sterically hindered derivatives like 2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole?

Level : Advanced
Methodological Answer :
Steric hindrance from the dimethyl and propenyl groups necessitates tailored approaches:

  • Catalysis : Use Pd-catalyzed cross-coupling to install the propenyl moiety post-cyclization, avoiding steric clashes during core formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, as shown in analogous pyrimido[1,2-a]benzimidazole syntheses .
  • Kinetic Control : Lower reaction temperatures (e.g., 60–80°C) can suppress side reactions, as demonstrated in similar annulation protocols .

What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Level : Basic
Methodological Answer :

  • NMR/IR : Use 1H^1H- and 13C^{13}C-NMR to resolve signals for the dimethyl groups (δ 2.1–2.5 ppm) and propenyl double bond (δ 6.2–6.8 ppm). IR confirms C=C stretching (~1600 cm1^{-1}) and benzimidazole N-H bonds (~3400 cm1^{-1}) .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21/cP2_1/c) with unit cell parameters (e.g., a=8.4075a = 8.4075 Å, b=26.6904b = 26.6904 Å) provide absolute stereochemical confirmation, as seen in ethyl-substituted analogs .

How can advanced computational methods resolve stereochemical ambiguities in derivatives with (E)-configured alkenes?

Level : Advanced
Methodological Answer :

  • DFT Calculations : Compare experimental 1H^1H-NMR coupling constants (Jtrans1216J_{trans} \approx 12–16 Hz) with computed values for (E) vs. (Z) isomers .
  • Molecular Dynamics (MD) : Simulate rotational barriers of the propenyl group to predict stable conformers, aligning with NOESY data for spatial proximity .

What methodologies are recommended for evaluating the biological activity of this compound?

Level : Basic
Methodological Answer :

  • In Vitro Assays : Screen for GABA-A receptor modulation (common in pyrido[1,2-a]benzimidazoles) using patch-clamp electrophysiology .
  • Dose-Response Studies : Utilize MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antineoplastic potential, referencing IC50_{50} values from structurally similar compounds .

How can contradictory data on synthetic routes (e.g., condensation vs. MCR) be reconciled?

Level : Advanced
Methodological Answer :

  • Comparative Analysis : Systematically vary reaction parameters (temperature, catalyst, solvent) in both protocols. For example, MCRs often outperform stepwise condensation in yield (80–90% vs. 60–70%) but may require purification .
  • Mechanistic Probes : Use 18O^{18}O-labeling or kinetic isotope effects to identify rate-limiting steps, as shown in imidazo[1,2-a]pyrimidine studies .

What role does computational reaction design play in improving synthetic efficiency?

Level : Advanced
Methodological Answer :

  • Retrosynthetic Software : Tools like ICSynth (ICReDD) predict feasible routes by simulating bond disconnections and evaluating step economies .
  • Machine Learning (ML) : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for introducing the propenyl group .

Can green chemistry principles be applied to synthesize this compound?

Level : Advanced
Methodological Answer :

  • Solvent-Free Reactions : Explore mechanochemical grinding (ball milling) for cyclization steps, as validated for benzimidazole derivatives .
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce heavy metal waste .

What strategies mitigate challenges in scaling up laboratory-scale syntheses?

Level : Advanced
Methodological Answer :

  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., nitro group reductions) .
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor intermediates in real time, ensuring consistency .

How can researchers elucidate the mechanistic pathway of annulation reactions involving this compound?

Level : Advanced
Methodological Answer :

  • Isotopic Labeling : Introduce 15N^{15}N-labeled amines to track nitrogen incorporation during cyclization, as done in pyrimido[1,2-a]benzimidazole studies .
  • Trapping Intermediates : Quench reactions at timed intervals and isolate intermediates (e.g., enamines) via flash chromatography for characterization .

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